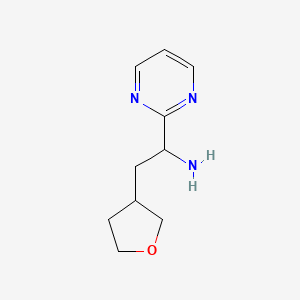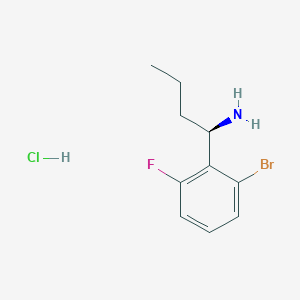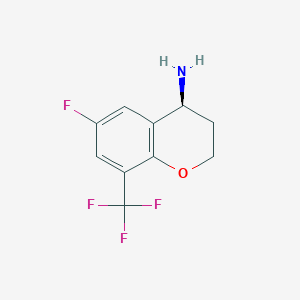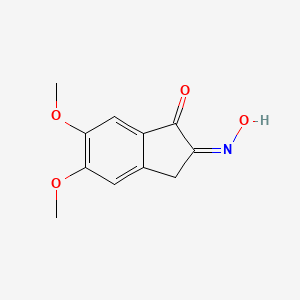
(2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one: is an organic compound with a unique structure that includes a hydroxyimino group and two methoxy groups attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one typically involves the reaction of 5,6-dimethoxyindan-1-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 2-nitro-5,6-dimethoxy-3H-inden-1-one.
Reduction: Formation of 2-amino-5,6-dimethoxy-3H-inden-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and ligands for catalysis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxy groups can also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(2E)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one: The E-isomer of the compound, which has different stereochemistry.
5,6-dimethoxyindan-1-one: The precursor to the compound, lacking the hydroxyimino group.
2-amino-5,6-dimethoxy-3H-inden-1-one: The reduced form of the compound.
Uniqueness: (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one is unique due to its specific stereochemistry and the presence of both hydroxyimino and methoxy groups
Propriétés
Formule moléculaire |
C11H11NO4 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3/b12-8- |
Clé InChI |
AXBBGHFTZOZJHA-WQLSENKSSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)C/C(=N/O)/C2=O)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)CC(=NO)C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


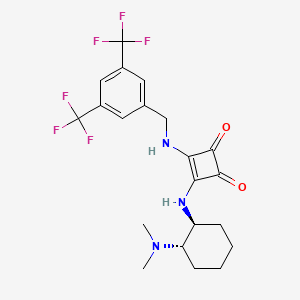

![5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238454.png)
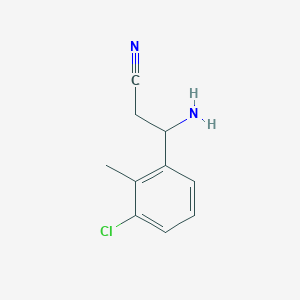
![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one](/img/structure/B15238469.png)

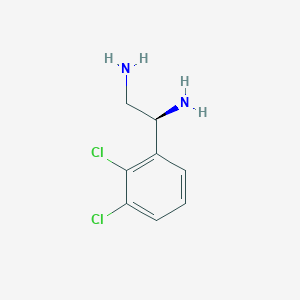

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B15238484.png)
